molecular formula C8H8N2 B1277243 3-Amino-4-methylbenzonitrile CAS No. 60710-80-7

3-Amino-4-methylbenzonitrile

Cat. No. B1277243
CAS RN: 60710-80-7
M. Wt: 132.16 g/mol
InChI Key: IEWMNQUBZPVSSV-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzonitrile is a chemical compound that is a derivative of benzonitrile with an amino group at the 3-position and a methyl group at the 4-position on the benzene ring. While the provided papers do not directly discuss 3-amino-4-methylbenzonitrile, they do provide insights into the properties and reactions of related aminobenzonitriles, which can be used to infer some aspects of 3-amino-4-methylbenzonitrile's behavior.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods. One approach is the aminocyanation of arynes, which allows for the simultaneous introduction of amino and cyano groups into the aromatic ring . This method is chemoselective and can be used to create 1,2-bifunctional aminobenzonitriles, which are valuable intermediates in organic synthesis. Another synthesis route involves the reaction of aryl methyl ketones with 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent, leading to the formation of 2-acyl-3-aminoindoles .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the amino N atom in 4-aminobenzonitrile has been found to have a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring . The introduction of substituents like methyl groups can influence the molecular packing and the conformation of the molecule .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions. They can react with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . Additionally, aminobenzonitriles can be used as starting materials for the synthesis of tetrazole derivatives, which are of interest due to their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles can be influenced by their molecular structure. For instance, the presence of amino and cyano groups can lead to the formation of hydrogen bonds, which affect the compound's solubility and boiling point . The electronic properties, such as the charge distribution and dipole moment, can be studied through quantum chemical calculations and are important for understanding the reactivity and interaction of aminobenzonitriles with other molecules .

Scientific Research Applications

Corrosion Inhibition

3-Amino-4-methylbenzonitrile and its derivatives have been studied for their properties as corrosion inhibitors. For instance, derivatives of 2-aminobenzene-1,3-dicarbonitriles (ABDNs) have demonstrated significant inhibition efficiency on mild steel in acidic environments, showing promise in corrosion control applications (Verma, Quraishi, & Singh, 2015).

Antiviral Properties

Some derivatives of 3-Amino-4-methylbenzonitrile have been synthesized and evaluated for their antiviral properties. For instance, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds have shown potential against Zika virus, highlighting the therapeutic potential of these compounds (Wang et al., 2019).

Application in Protein Modification

Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, synthesized from 4-hydroxybenzonitrile, a related compound, has been used as a reagent for protein modification. This application is significant in biochemical research and drug development (Müller & Pfleiderer, 1978).

Synthesis of Phosphonates

The synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation using substituted-2-aminobenzonitrile has been documented. These compounds have shown activity against Tobacco mosaic virus, indicating their potential use in agricultural and pharmaceutical industries (Luo et al., 2012).

Development of Cr(III) Complexes

2-Aminobenzonitrile, a similar compound, is a starting material for synthesizing biologically active compounds, such as Cr(III) complexes with mixed N,N and O-donor ligands. These complexes have shown antimicrobial and antioxidant activities, suggesting their use in medicine and pharmacology (Govindharaju et al., 2019).

Synthesis of Tetrazole Derivatives

The synthesis of novel 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed. This method is significant for producing biologically potent tetrazole derivatives, which have diverse applications in medicinal chemistry (Rao, Rao, & Prasanna, 2014).

Safety And Hazards

3-Amino-4-methylbenzonitrile is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWMNQUBZPVSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426838
Record name 3-Amino-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzonitrile

CAS RN

60710-80-7
Record name 3-Amino-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a reaction vessel was charged 4-cyano-2-nitrotoluene (12) (300 g) and ethanol, and 10% palladium/carbon (9.5 g) was added to this and a hydrogen catalytic reduction reaction was conducted at room temperature. When absorption of hydrogen disappeared, palladium/carbon was removed by filtration, then, the solvent was distilled off from filtrate, to obtain 4-cyano-2-aminotoluene (13) (132.5 g, yield from (11) is 98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

120 g of 3-Nitro-4-methylbenzonitrile were suspended in 1.2 l of EtOH and hydrogenated in the presence of 7 g of Pd/C (10%) with 50 l of hydrogen at room temperature. After removal of the catalyst, the solvent was stripped off. 95 g of pure product were obtained (97%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.1 (dd, 1H); 6.90 (d, 1H); 6.85 (dd, 1H); 5.35 (s, 2H, NH2 [sic]); 2.15 (s, 3H)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
50 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The Friedel–Crafts acetylation and benzoylation of iodobenzene and the isomeric iodotoluenes have been investigated in a range of solvents and at a range of temperatures. Under …
Number of citations: 15 pubs.rsc.org
H Yao - 1992 - dam-oclc.bac-lac.gc.ca
… Reduction of this compound by tin and hydrochloric acid gave 3-amino-4-methylbenzonitrile (168) < 1894B(27)2161>. The amino protons resonated at ð=4.72ppm as a broad singlet, …
Number of citations: 0 dam-oclc.bac-lac.gc.ca
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-4-methylbenzonitrile (54 mg, 0.397 mmol, 1.00 eq.), 2-(4-(2-bromo-5-chlorobenzoyl)…
Number of citations: 7 www.sciencedirect.com
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… 3-Amino-4-methylbenzonitrile (407 mg, 3.09 mmol) was suspended in concentrated HCl (3 mL) at 0 C. A solution of NaNO 2 (320 mg, 4.64 mmol) in water (1 mL) was added dropwise …
Number of citations: 38 www.sciencedirect.com
JG Cumming, JE Debreczeni, F Edfeldt… - Journal of Medicinal …, 2015 - ACS Publications
… 3-Amino-4-methylbenzonitrile (119 mg, 0.90 mmol) and DIPEA (0.47 mL, 2.7 mmol) were then added, and the reaction mixture was stirred for a further 2 h, then diluted to 10 mL with …
Number of citations: 11 pubs.acs.org
NM Patil, MA Bhosale, BM Bhanage - RSC advances, 2015 - pubs.rsc.org
This work reports a simple and highly efficient protocol for reduction of nitroarenes to corresponding amines via dehydrogenation of dimethylamine borane using palladium nanoparticle …
Number of citations: 27 pubs.rsc.org
C Lavoie - 2018 - dalspace.library.dal.ca
The nickel-catalyzed Csp2-N cross-coupling of NH substrates and (hetero)aryl (pseudo)halides for the synthesis of (hetero)anilines is in the midst of a resurgence. Reactivity …
Number of citations: 0 dalspace.library.dal.ca
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com
安江政一, 高井義治, 吉澤繁 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
The product obtained from the reaction of o-acetotoluidide and chloral in conc. sulfuric acid failed to be crystallized but its reduction with zinc dust and glacial acetic acid gave crystals of …
Number of citations: 4 www.jstage.jst.go.jp
海江田啓 - 博士学位論文/本文(令和元年度授与), 2020
Number of citations: 5

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